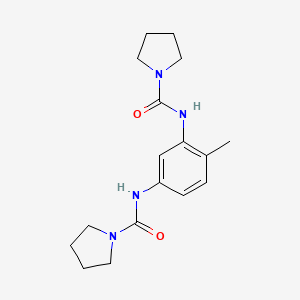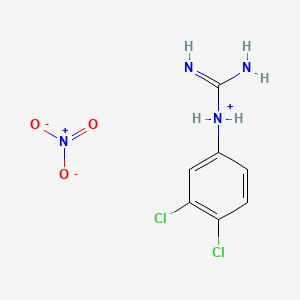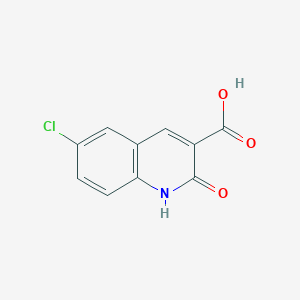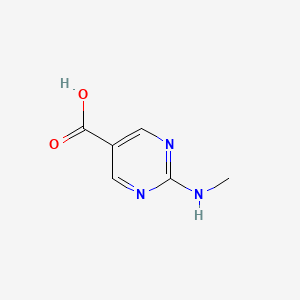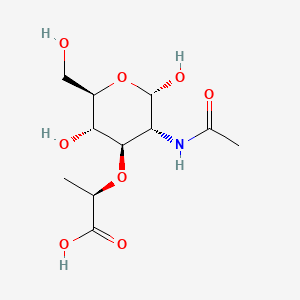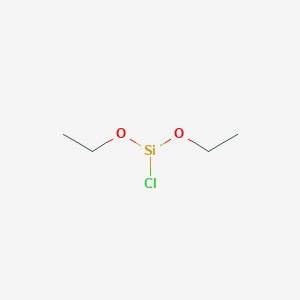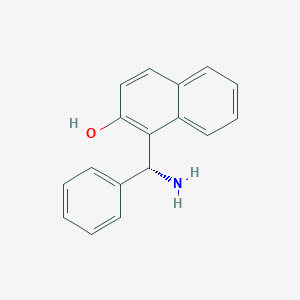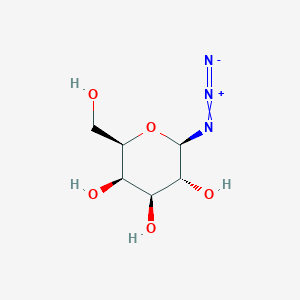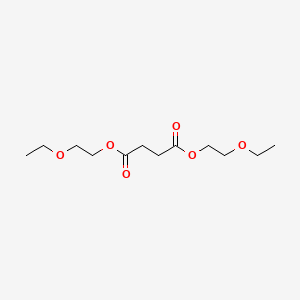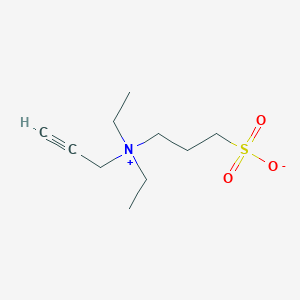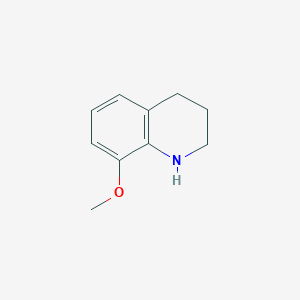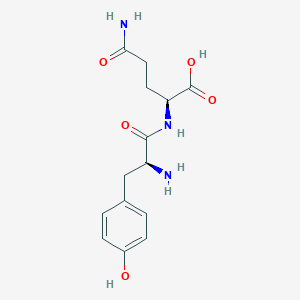
Tyrosyl-Glutamine
描述
Tyrosyl-Glutamine is a dipeptide composed of the amino acids tyrosine and glutamine. It is a naturally occurring compound found in various biological systems and has been studied for its potential roles in cellular processes and therapeutic applications. The compound is known for its involvement in protein synthesis and signal transduction pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosyl-Glutamine typically involves the formation of a peptide bond between the carboxyl group of tyrosine and the amino group of glutamine. This can be achieved through various methods, including:
Solution-phase synthesis: This method involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of protected amino acids to a solid resin. The protecting groups are removed sequentially, and the peptide is cleaved from the resin at the end of the synthesis. This method is highly efficient and allows for the synthesis of longer peptides.
Industrial Production Methods: Industrial production of this compound can be scaled up using automated peptide synthesizers that employ SPPS. These machines can produce large quantities of the dipeptide with high purity and yield. The process involves the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions are less common for this compound, but the compound can be reduced under specific conditions using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions, such as O-alkylation or O-acylation, using appropriate alkylating or acylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound, such as quinones.
Reduction: Reduced forms of the dipeptide.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
Chemistry: Used as a model compound in peptide synthesis and bioconjugation studies.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
作用机制
The mechanism of action of Tyrosyl-Glutamine involves its interaction with specific molecular targets and pathways. The compound can modulate signal transduction pathways by acting as a substrate for protein kinases and phosphatases. The phenolic hydroxyl group of tyrosine can be phosphorylated, leading to changes in protein function and cellular responses. Additionally, the glutamine residue can participate in hydrogen bonding and other interactions that stabilize protein structures.
相似化合物的比较
Tyrosyl-Glutamine can be compared with other dipeptides and amino acid derivatives:
Tyrosyl-Serine: Similar to this compound but contains serine instead of glutamine. It has different biochemical properties and applications.
Tyrosyl-Alanine: Another dipeptide with alanine instead of glutamine. It is less hydrophilic compared to this compound.
Glutaminyl-Tyrosine: The reverse sequence of this compound, which may exhibit different biological activities due to the change in sequence.
This compound is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c15-10(7-8-1-3-9(18)4-2-8)13(20)17-11(14(21)22)5-6-12(16)19/h1-4,10-11,18H,5-7,15H2,(H2,16,19)(H,17,20)(H,21,22)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAQSAUDKMIEQZ-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427228 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-40-6 | |
| Record name | Tyrosyl-Glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![sodium;1-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B1588234.png)

